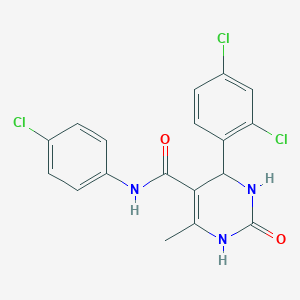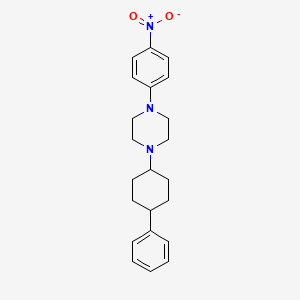
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP-BTA-OOH, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of TFP-BTA-OOH is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes. This binding can result in changes in the activity of these proteins and enzymes, leading to various physiological effects.
Biochemical and Physiological Effects:
TFP-BTA-OOH has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, such as caspases and cathepsins, which are involved in cell death and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using TFP-BTA-OOH in lab experiments is its high selectivity for certain proteins and enzymes, which allows for more precise studies of their functions. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of TFP-BTA-OOH is its potential toxicity, which must be carefully considered when using the compound in experiments.
Future Directions
There are several future directions for research on TFP-BTA-OOH. One potential application is in the development of new anti-cancer drugs that target specific enzymes and proteins. Additionally, the compound could be further studied for its potential use in bioimaging and drug delivery. Further research is also needed to fully understand the mechanism of action of TFP-BTA-OOH and its effects on various physiological processes.
Synthesis Methods
TFP-BTA-OOH has been synthesized using various methods, including the reaction between 2-aminobenzothiazole and 2,2,3,3-tetrafluoropropyl 5-oxopentanoate. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is then purified using column chromatography.
Scientific Research Applications
TFP-BTA-OOH has been extensively studied for its potential applications in various fields, including bioimaging, cancer diagnosis, and drug delivery. The compound has been shown to selectively bind to certain proteins and enzymes, making it a useful tool for studying their functions. Additionally, TFP-BTA-OOH has been used as a fluorescent probe for bioimaging, as it emits a strong fluorescence signal when excited with light of a certain wavelength.
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O3S/c16-13(17)15(18,19)8-24-12(23)7-3-6-11(22)21-14-20-9-4-1-2-5-10(9)25-14/h1-2,4-5,13H,3,6-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWTVUJZGSRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5063195.png)

![2-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063201.png)
![ethyl N-(2,6-dimethylphenyl)-N-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]alaninate](/img/structure/B5063205.png)
![1-[(4-chlorobenzyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5063209.png)
![3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063217.png)
![N-methyl-N-(2-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5063223.png)
![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)


